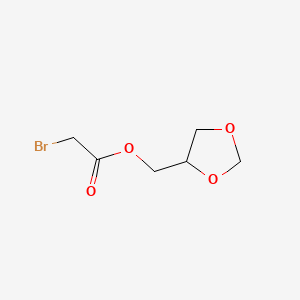
4-Bromoacetoxymethyl-m-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromoacetoxymethyl-m-dioxolane is a chemical compound with the molecular formula C6H9BrO4 It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromoacetoxymethyl-m-dioxolane can be synthesized through the reaction of 1,3-dioxolan-4-ylmethanol with bromoacetyl bromide. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromoacetoxymethyl-m-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding alcohol and acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and amines.
Hydrolysis: Products include 1,3-dioxolan-4-ylmethanol and bromoacetic acid.
Oxidation and Reduction: Products include corresponding oxides and alcohols.
Aplicaciones Científicas De Investigación
4-Bromoacetoxymethyl-m-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for alcohols.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Bromoacetoxymethyl-m-dioxolane involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. This mechanism is crucial in its applications in organic synthesis and biochemical assays .
Comparación Con Compuestos Similares
1,3-Dioxolan-4-ylmethyl acetate: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloroacetoxymethyl-m-dioxolane: Similar but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Iodoacetoxymethyl-m-dioxolane: Similar but with an iodine atom, which has different leaving group properties compared to bromine.
Uniqueness: 4-Bromoacetoxymethyl-m-dioxolane is unique due to its reactivity, particularly in substitution reactions.
Propiedades
Número CAS |
5137-36-0 |
|---|---|
Fórmula molecular |
C6H9BrO4 |
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
1,3-dioxolan-4-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C6H9BrO4/c7-1-6(8)10-3-5-2-9-4-11-5/h5H,1-4H2 |
Clave InChI |
XIPUPLUONQGLHW-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCO1)COC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


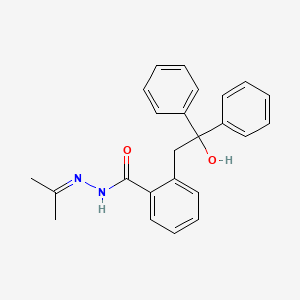
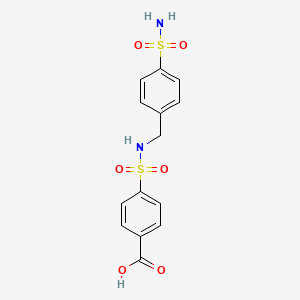
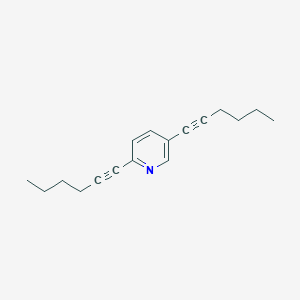
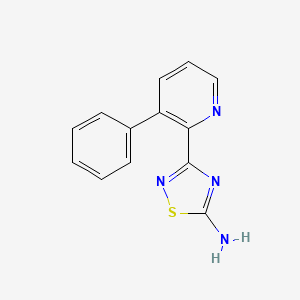
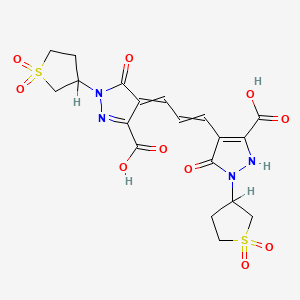
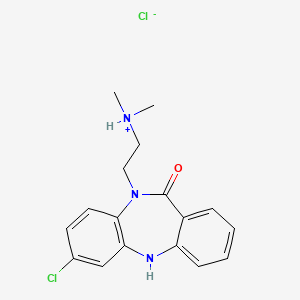
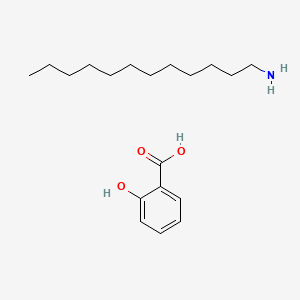

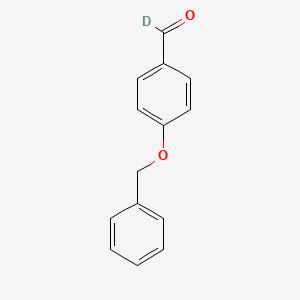
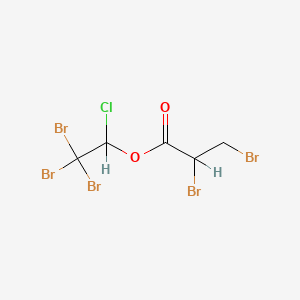
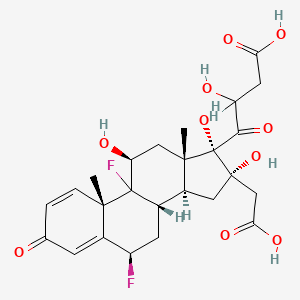

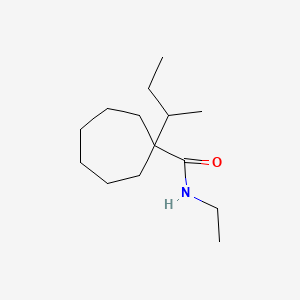
![Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-](/img/structure/B13758041.png)
